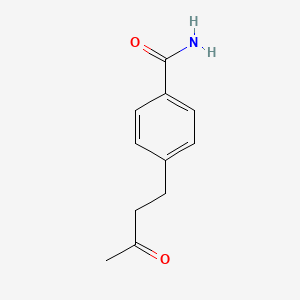

4-(3-Oxobutyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(3-oxobutyl)benzamide |

InChI |

InChI=1S/C11H13NO2/c1-8(13)2-3-9-4-6-10(7-5-9)11(12)14/h4-7H,2-3H2,1H3,(H2,12,14) |

InChI Key |

YCKSJHSNIYQXSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Oxobutyl Benzamide and Its Analogues

Retrosynthetic Analysis of 4-(3-Oxobutyl)benzamide

Retrosynthetic analysis is the process of mentally breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comsathyabama.ac.in For this compound, the primary disconnections involve the amide bond and the carbon-carbon bond connecting the side chain to the aromatic ring.

The most straightforward disconnection is the amide C-N bond, which is a common strategy for amides. amazonaws.comyoutube.comyoutube.com This leads to two synthons: a 4-(3-oxobutyl)benzoyl synthon and an ammonia (B1221849) synthon. The corresponding synthetic equivalents would be 4-(3-oxobutyl)benzoic acid (or a more reactive acyl chloride derivative) and ammonia or an ammonia equivalent.

A second key disconnection is the C-C bond between the aromatic ring and the butanone side chain. This disconnection, corresponding to a Friedel-Crafts acylation or a related coupling reaction, would lead to a benzamide (B126) precursor and a synthon for the 3-oxobutyl group. The choice of disconnection guides the forward synthesis, dictating the sequence of reactions and the necessary functional group interconversions. sathyabama.ac.in

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of the this compound core structure can be achieved through various classical and modern organic chemistry reactions. These methods focus on constructing the amide functionality and installing the ketone-containing side chain.

The formation of an amide bond is a cornerstone of organic synthesis. luxembourg-bio.com The most common method involves the condensation of a carboxylic acid and an amine. hepatochem.comresearchgate.net This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.comhepatochem.com Alternatively, the carboxylic acid can be converted to a more reactive species like an acyl chloride (using reagents such as thionyl chloride or oxalyl chloride), which then readily reacts with an amine. researchgate.netnih.govresearchgate.net

Modern coupling reagents have also been developed to facilitate amide bond formation under mild conditions with high yields. These include various phosphonium (B103445) and aminium/uronium salts. luxembourg-bio.com A one-pot procedure using dipyridyl dithiocarbonate (DPDTC) to form a thioester intermediate, which then reacts with an amine, offers a green alternative to traditional coupling reagents. nih.gov

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, DIC | Widely used, often requires additives to prevent side reactions. luxembourg-bio.comhepatochem.com |

| Acyl Halide Precursors | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms highly reactive acyl chlorides for efficient amidation. researchgate.netresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | Effective for difficult couplings, high yields. |

| Aminium/Uronium Salts | HBTU, HATU | Commonly used in peptide synthesis, fast reaction rates. luxembourg-bio.com |

| Thioester Intermediates | DPDTC | Green, one-pot procedure, avoids traditional coupling reagents. nih.gov |

Functional group interconversion (FGI) is a critical strategy in multi-step synthesis, allowing for the transformation of one functional group into another. fiveable.mefiveable.me In the synthesis of this compound, FGI can be employed to create the 3-oxobutyl side chain from a more easily accessible precursor.

For instance, the ketone functionality can be generated through the oxidation of a corresponding secondary alcohol. solubilityofthings.comimperial.ac.uk Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations. solubilityofthings.com

Another approach involves the hydration of an alkyne. A precursor containing a but-3-yn-1-yl side chain could be hydrated using reagents like mercury(II) sulfate (B86663) in aqueous sulfuric acid (oxymercuration-demercuration) or through hydroboration-oxidation of a terminal alkyne to yield an aldehyde, which could then be further manipulated.

Furthermore, the ketone functional group itself is a versatile handle for other transformations, should analogues with different functionalities be desired. nih.gov

| Transformation | Reagents | Precursor Functional Group | Product Functional Group |

| Oxidation | PCC, Swern, Dess-Martin | Secondary Alcohol | Ketone solubilityofthings.comimperial.ac.uk |

| Hydration (Markovnikov) | HgSO₄, H₂SO₄, H₂O | Alkyne | Ketone |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Terminal Alkene | Methyl Ketone |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Arene | Ketone |

A plausible multi-step synthesis of this compound would strategically combine bond-forming reactions and functional group interconversions. libretexts.orgyoutube.comyoutube.com One potential route could begin with a Friedel-Crafts acylation of a protected benzamide or a precursor like toluene (B28343). For example, reacting toluene with a suitable acylating agent could install the keto-butyl side chain, followed by oxidation of the methyl group to a carboxylic acid, and finally, amidation. The order of these steps is crucial to manage the directing effects of the substituents on the aromatic ring. libretexts.orgyoutube.com

An alternative strategy could involve starting with 4-bromobenzoic acid. The carboxylic acid could be converted to the amide first. Then, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be used to introduce the 3-oxobutyl side chain or a precursor that can be subsequently converted to the desired ketone.

Continuous flow technology can be beneficial for multi-step syntheses involving unstable intermediates, offering precise control over reaction conditions and minimizing byproduct formation. figshare.com

Directed C-H Activation and Functionalization for Benzamide Construction

Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the functionalization of otherwise inert C-H bonds in a step- and atom-economical manner. researchgate.netresearchgate.netnih.govnih.gov The amide group in benzamides can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position. researchgate.netresearchgate.net

Palladium catalysis has been extensively used for the ortho-arylation of benzamides with aryl iodides. researchgate.netacs.org The N-methoxy amide moiety has also been developed as a versatile directing group for a wide range of C-H functionalization reactions using palladium, rhodium, and ruthenium catalysts. nih.gov These methods provide efficient routes to construct complex benzamide analogues that might be difficult to access through classical methods.

In recent years, there has been a growing interest in using earth-abundant and less toxic 3d transition metals, like cobalt, for C-H activation. nih.govacs.orgbeilstein-journals.orgrsc.org Cobalt catalysts have proven effective in a variety of C-H functionalization reactions, including the synthesis and modification of heterocyclic compounds. rsc.orgnih.gov

Cobalt-catalyzed C-H activation of benzamides can be used for reactions such as C-H/N-H alkyne annulations to form isoquinolones and direct C-H oxygenations. nih.govnih.gov These reactions often proceed through a cyclometalated cobalt(III) intermediate. beilstein-journals.org An advantage of some cobalt-catalyzed systems is the possibility of using electrochemical methods, where an anodic oxidation replaces the need for a chemical oxidant, leading to a more environmentally friendly process. nih.gov

While direct application to form the this compound side chain via C-H activation is not straightforward, these methods are highly valuable for creating a diverse range of functionalized benzamide analogues by targeting the ortho C-H bonds of the aromatic ring.

| Catalyst System | Reaction Type | Substrates | Product Type |

| Co(acac)₂·2H₂O | C-H Activation/Annulation | Benzamides, Fluoroalkylated Alkynes | Fluoroalkylated Isoquinolinones nih.gov |

| Cobaltaelectro-catalysis | C-H Oxygenation | Benzamides | Oxygenated Benzamides nih.gov |

| [Cp*Co(III)] | Hydroarylation | Indoles, Alkynes | Alkenylated Indoles beilstein-journals.org |

| Co(II)/Salicyloxazoline Ligand | Dearomative Cyclization | Benzamides, Indoles | Chiral Indolines acs.org |

Ruthenium-Catalyzed Cyclization and Functionalization

Ruthenium-catalyzed reactions have emerged as a prominent and efficient method for the synthesis of this compound and its analogues. A key strategy involves the ortho-C–H functionalization of benzamides with α,β-unsaturated ketones.

A notable example is the ruthenium(II)-catalyzed hydroarylation of benzamides with methyl vinyl ketone. This reaction directly introduces the 3-oxobutyl side chain at the ortho position of the benzamide, although for the synthesis of the specific isomer this compound, a para-substituted starting material would be necessary, or a subsequent functionalization and rearrangement would be required if the ortho-isomer is formed initially. The reaction typically employs a ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and a carboxylate additive which is believed to facilitate the C-H activation step. This method is characterized by its high atom economy as it involves the direct addition of a C-H bond across a C=C double bond.

The proposed mechanism for this transformation involves the coordination of the amide's directing group to the ruthenium center, followed by a carboxylate-assisted concerted metalation-deprotonation to form a ruthenacycle intermediate. Subsequent insertion of the α,β-unsaturated ketone into the Ru-C bond and protodemetalation furnishes the alkylated benzamide and regenerates the active catalyst.

The versatility of this ruthenium-catalyzed approach allows for the synthesis of a wide array of substituted this compound analogues by varying the substituents on both the benzamide and the vinyl ketone.

Other Transition Metal-Mediated Syntheses

Beyond ruthenium, other transition metals have been effectively employed in the synthesis of β-aryl ketones and related benzamide structures, which are structurally analogous to this compound. These methods often rely on similar principles of C-H activation and cross-coupling reactions.

Rhodium-catalyzed reactions have been utilized for the direct C-H bond addition of aromatic ketones to α,β-unsaturated ketones, yielding β-aryl carbonyl compounds. mdpi.com These reactions are typically directed by the ketone carbonyl group and demonstrate the feasibility of forming the key carbon-carbon bond present in this compound. Rhodium(III) catalysts, in the presence of an oxidant, can also catalyze the oxidative cycloaddition of benzamides and alkynes to produce isoquinolones, showcasing the reactivity of the ortho C-H bond of benzamides under rhodium catalysis. researchgate.net

Palladium-catalyzed methodologies are also prevalent in the synthesis of β-aryl ketones. These include the direct β-arylation of ketones using aryl iodides, which combines palladium-catalyzed ketone oxidation, aryl-halide activation, and conjugate addition within a single catalytic cycle. acs.org Furthermore, palladium-catalyzed coupling of aryl bromides with acyl anion equivalents provides another route to aryl ketones. organic-chemistry.orgberkeley.edu

Cobalt-catalyzed reactions have been developed for the synthesis of aryl ketones from redox-active esters, offering an alternative pathway that avoids the direct use of benzamides as starting materials but arrives at a similar structural motif. researchgate.netrsc.org

These diverse transition metal-mediated syntheses provide a broad toolkit for accessing this compound and its analogues, each with its own advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Synthesis of Substituted this compound Derivatives

The modularity of the synthetic methods described above allows for the straightforward preparation of a wide range of substituted this compound derivatives. These modifications can be introduced at three key positions: the benzene (B151609) ring, the amide nitrogen, and the oxobutyl side chain.

Modifications at the Benzene Ring

The substitution pattern of the benzene ring can be readily varied by employing appropriately substituted benzamides as starting materials in transition metal-catalyzed C-H activation reactions. The electronic and steric properties of these substituents can influence the reactivity and regioselectivity of the C-H functionalization.

A range of functional groups on the aromatic ring are well-tolerated in ruthenium-catalyzed hydroarylation reactions. This includes both electron-donating groups, such as methoxy (B1213986) and methyl, and electron-withdrawing groups, like fluoro, chloro, and trifluoromethyl. The ability to incorporate these diverse substituents is crucial for tuning the electronic and pharmacological properties of the final molecules.

Below is a table summarizing the scope of substituted benzamides that have been successfully employed in ruthenium-catalyzed C-H alkylation with α,β-unsaturated ketones, demonstrating the feasibility of synthesizing a variety of benzene ring-modified analogues of this compound.

| Substituent on Benzene Ring | Position | Catalyst System | Reaction Type | Reference |

| 4-Methoxy | para | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Hydroarylation | N/A |

| 4-Methyl | para | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Hydroarylation | N/A |

| 4-Fluoro | para | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Hydroarylation | N/A |

| 4-Chloro | para | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Hydroarylation | N/A |

| 4-Trifluoromethyl | para | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Hydroarylation | N/A |

| 3-Methoxy | meta | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Hydroarylation | N/A |

| 3-Methyl | meta | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Hydroarylation | N/A |

| 2-Methyl | ortho | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Hydroarylation | N/A |

Note: This table is a representative summary based on typical substrate scopes found in the literature for ruthenium-catalyzed C-H functionalization of benzamides.

Transformations of the Amide Nitrogen (N-Substitution)

Modification of the amide nitrogen is another important avenue for creating diversity in this compound derivatives. The nature of the N-substituents can significantly impact the directing group ability of the amide and the biological activity of the resulting compounds.

In many transition metal-catalyzed C-H activation reactions, the amide can be either a primary amide (-CONH₂) or a secondary or tertiary amide (-CONHR, -CONR₂). The use of N-substituted benzamides allows for the introduction of a wide variety of alkyl and aryl groups. For instance, N-methyl, N-ethyl, and N-phenyl benzamides are often viable substrates.

The choice of N-substituent can also influence the reaction mechanism and efficiency. For example, some directing groups are designed to be easily removable after the C-H functionalization step, providing access to the primary amide or other functional groups.

The following table illustrates the variety of N-substituents that are compatible with ruthenium-catalyzed C-H activation reactions, highlighting the potential for synthesizing diverse N-substituted analogues of this compound.

| N-Substituent | Catalyst System | Reaction Type | Reference |

| -H (primary amide) | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Hydroarylation | N/A |

| -CH₃ (N-methyl) | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Hydroarylation | N/A |

| -CH₂CH₃ (N-ethyl) | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Hydroarylation | N/A |

| -C₆H₅ (N-phenyl) | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Hydroarylation | N/A |

| -OCH₃ (N-methoxy) | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Hydroarylation | N/A |

Note: This table is a representative summary based on typical substrate scopes found in the literature for ruthenium-catalyzed C-H functionalization of benzamides.

Derivatization of the Oxobutyl Side Chain

The oxobutyl side chain of this compound offers multiple reactive sites for further functionalization, allowing for the synthesis of a diverse array of derivatives with potentially altered biological activities or material properties. The ketone and the methylene (B1212753) groups of the side chain are the primary targets for chemical modification.

Reactions at the Carbonyl Group:

Reduction: The ketone can be stereoselectively reduced to the corresponding secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new chiral center and a hydroxyl group that can be further functionalized.

Reductive Amination: The ketone can undergo reductive amination with ammonia or primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to introduce an amino group at the 3-position of the side chain.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction, allowing for the extension of the carbon chain and the introduction of various substituents.

Grignard and Organolithium Addition: The addition of Grignard reagents or organolithium compounds to the ketone results in the formation of tertiary alcohols, providing a route to more complex carbon skeletons.

Reactions at the Methylene Groups:

α-Halogenation: The methylene group alpha to the ketone can be halogenated under acidic or basic conditions. The resulting α-haloketone is a versatile intermediate for nucleophilic substitution reactions.

Alkylation: The α-protons are acidic and can be removed by a suitable base to form an enolate, which can then be alkylated with various electrophiles.

Mannich Reaction: The ketone can participate in the Mannich reaction with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group at the α-position.

These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, which is particularly valuable in the context of drug discovery, for example, in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors where this core structure is often a key building block. nih.govresearchgate.netnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing more sustainable and environmentally friendly chemical processes. Several aspects of the synthetic methodologies, particularly those involving ruthenium-catalyzed C-H activation, align well with the tenets of green chemistry.

Atom Economy: One of the most significant advantages of C-H activation strategies is their high atom economy. jocpr.comwikipedia.orgprimescholars.com In the ruthenium-catalyzed hydroarylation of a benzamide with an α,β-unsaturated ketone, all the atoms of the reactants are incorporated into the final product, with no stoichiometric byproducts being formed. This contrasts sharply with traditional cross-coupling reactions that often generate significant amounts of waste, such as metal halides.

Catalysis: The use of catalytic amounts of transition metals, such as ruthenium, is a cornerstone of green chemistry. nih.gov Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce the amount of waste generated and often allow for reactions to proceed under milder conditions. Efforts are continuously being made to lower the catalyst loading in these reactions, further enhancing their green credentials. nih.gov

Safer Solvents: A significant focus in making C-H activation reactions greener is the replacement of hazardous organic solvents with more environmentally benign alternatives. While many of these reactions are traditionally carried out in high-boiling polar aprotic solvents like DMF or NMP, recent research has demonstrated the feasibility of using greener solvents. rsc.org Water, in particular, has emerged as a promising medium for ruthenium-catalyzed C-H activation. researchgate.netnih.govrsc.orgmdpi.comacs.orgresearchgate.netnih.gov The use of water not only reduces the environmental impact but can also in some cases enhance the reactivity and selectivity of the catalytic system. Other greener solvent choices include biomass-derived solvents and carbonate esters. acs.org

Energy Efficiency: The development of catalytic systems that operate under milder reaction conditions (lower temperatures and pressures) contributes to improved energy efficiency. While some C-H activation reactions still require elevated temperatures, the ongoing research into more active catalysts aims to reduce the energy input required.

By focusing on these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of green and sustainable chemistry. researchgate.netrsc.org

Chemical Reactivity and Transformation Studies of 4 3 Oxobutyl Benzamide

Reactions Involving the Amide Moiety

The hydrolysis of the amide bond in 4-(3-Oxobutyl)benzamide can proceed under both acidic and basic conditions, yielding 4-(3-Oxobutyl)benzoic acid and ammonia (B1221849). The reaction mechanism is influenced by the pH of the medium. In acidic environments, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to the carboxylate and ammonia.

The rate of hydrolysis is dependent on factors such as temperature and the concentration of the acid or base catalyst. While specific kinetic data for this compound is not extensively documented, the general principles of benzamide (B126) hydrolysis suggest that strong acidic or basic conditions are required for the reaction to proceed at a significant rate.

Table 1: Products of this compound Hydrolysis

| Starting Material | Conditions | Major Products |

| This compound | Acidic (e.g., H₂SO₄, H₂O, heat) | 4-(3-Oxobutyl)benzoic acid, Ammonium salt |

| This compound | Basic (e.g., NaOH, H₂O, heat) | Sodium 4-(3-oxobutyl)benzoate, Ammonia |

The amide group can undergo various functionalization reactions beyond hydrolysis. One common transformation is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively convert the amide in this compound to the corresponding amine, 4-(3-Oxobutyl)benzylamine. This reaction proceeds via a hydride attack on the carbonyl carbon.

Another significant reaction is the dehydration of the primary amide to a nitrile. Reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can be employed to eliminate water from the amide group, yielding 4-(3-Oxobutyl)benzonitrile. This transformation is a valuable synthetic route for introducing a cyano group into the molecule.

Furthermore, N-alkylation or N-arylation of the amide nitrogen can be achieved, though this is generally more challenging for primary amides due to potential N,N-disubstitution and lower nucleophilicity compared to amines.

Transformations of the 3-Oxobutyl Side Chain

The 3-oxobutyl side chain contains a reactive ketone functionality and acidic alpha-protons, making it a versatile handle for a variety of chemical modifications.

The ketone group in the 3-oxobutyl side chain is susceptible to nucleophilic addition and reduction reactions. Reduction of the ketone to a secondary alcohol, 4-(3-hydroxybutyl)benzamide, can be selectively achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent is chemoselective for the ketone over the more stable amide functionality.

The ketone can also undergo reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 4-(3-hydroxy-3-methylbutyl)benzamide.

Another important transformation is reductive amination, where the ketone first reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to form a new amine. This provides a pathway to introduce additional nitrogen-containing functional groups into the side chain.

Table 2: Selected Reactions of the Ketone Functionality

| Reagent | Product |

| Sodium borohydride (NaBH₄) | 4-(3-Hydroxybutyl)benzamide |

| Methylmagnesium bromide (CH₃MgBr) | 4-(3-Hydroxy-3-methylbutyl)benzamide |

| Ammonia (NH₃) and a reducing agent | 4-(3-Aminobutyl)benzamide |

The carbon atoms adjacent to the ketone carbonyl (alpha-carbons) possess acidic protons that can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions. For example, the enolate can be alkylated by reacting it with an alkyl halide, leading to the introduction of an alkyl group at the alpha-position.

Halogenation at the alpha-position can also be achieved under either acidic or basic conditions. In the presence of an acid and a halogen (e.g., Br₂ in acetic acid), a single halogen atom is typically introduced at the more substituted alpha-carbon.

Aromatic Ring Functionalization and Derivatization

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation. The specific conditions for these reactions would need to be carefully controlled to achieve desired regioselectivity and avoid side reactions on the side chain.

Table 3: Potential Aromatic Ring Functionalization Products

| Reaction | Reagents | Potential Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Oxobutyl)-3-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(3-oxobutyl)benzamide |

Electrophilic Aromatic Substitution

The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the electronic properties of the existing substituents. The primary amide group (-CONH₂) is generally considered a deactivating group due to the electron-withdrawing nature of its carbonyl moiety, which reduces the nucleophilicity of the benzene (B151609) ring. However, the nitrogen's lone pair can participate in resonance, making the amide an ortho, para-director.

In the case of this compound, the para position is occupied by the 3-oxobutyl group. Consequently, electrophilic attack is directed primarily to the ortho positions (C-2 and C-6) relative to the benzamide group. The alkyl chain at the para position has a weak activating effect through hyperconjugation and induction, but the directing influence of the amide group is dominant. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield 2-substituted-4-(3-oxobutyl)benzamide derivatives, albeit potentially requiring more forcing conditions compared to activated aromatic systems.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not a favorable reaction pathway. This type of reaction requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and at least one strong electron-withdrawing group positioned ortho or para to that leaving group. The structure of this compound lacks a suitable leaving group on the aromatic ring, and the existing substituents are not sufficiently electron-withdrawing to activate the ring towards nucleophilic attack under standard SNAr conditions.

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of the aromatic ring of this compound. The amide functional group is a potent directed metalation group (DMG). wikipedia.org The process involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. nih.gov

The mechanism begins with the coordination of the lithium base to the Lewis basic heteroatom of the amide group (the carbonyl oxygen). wikipedia.org This coordination positions the base in proximity to the ortho-protons of the ring, facilitating their deprotonation to form a thermodynamically stable aryllithium intermediate. wikipedia.orgacs.org This intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce various functional groups exclusively at the C-2 position. acs.org This method provides a highly regioselective alternative to electrophilic aromatic substitution, avoiding the formation of isomeric mixtures.

| Electrophile Class | Reagent Example | Introduced Functional Group |

| Alkylating Agents | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyls | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |

| Halogenating Agents | Iodine (I₂) | Iodo (-I) |

| Silylating Agents | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronating Agents | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic acid (-B(OH)₂) |

This table presents representative examples of functional groups that can be introduced onto a benzamide ring via Directed ortho-Metalation.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, containing both an amide and a ketone, makes it an ideal substrate for intramolecular cyclization reactions to generate heterocyclic structures.

Formation of Heterocyclic Systems

The most direct intramolecular cyclization of this compound involves the condensation between the amide nitrogen and the ketone carbonyl. This reaction is a well-established route for the synthesis of quinolin-4-one scaffolds, which are important cores in many biologically active compounds. nih.govnih.gov The reaction typically proceeds under thermal or catalytic conditions, often with acid or base catalysis, to facilitate the initial nucleophilic attack and subsequent dehydration. The process involves the formation of a six-membered ring, leading to a 2-methyl-7-amino-3,4-dihydroquinolin-4-one or a related tautomer, which can then be aromatized. Various synthetic methods for quinolone synthesis can be adapted for this specific substrate. organic-chemistry.org While less direct, other cyclization pathways involving the amide and the enolate of the ketone could potentially lead to different heterocyclic systems. nih.govrsc.org

Dehydrogenative Cyclization

Dehydrogenative cyclization offers a modern and atom-economical approach to forming the quinolone ring system from this compound. This transformation is often accomplished using transition-metal catalysis, particularly with rhodium(III) complexes. nih.gov The reaction is proposed to proceed through a C-H/N-H activation mechanism. nih.gov

The catalytic cycle typically begins with the coordination of the amide to the metal center, followed by N-H bond cleavage. Subsequent intramolecular C-H activation at an ortho position of the benzene ring forms a five-membered rhodacycle intermediate. nih.govmdpi.com This intermediate can then undergo transformations involving the oxobutyl side chain, ultimately leading to the cyclized product and regeneration of the active catalyst. Such processes are considered oxidative cyclizations and often require an external oxidant to complete the catalytic cycle. nih.gov This approach avoids the need for pre-functionalized starting materials and is characteristic of modern C-H activation chemistry. rsc.org

| Reaction Type | Catalyst/Reagent | General Conditions | Product Type |

| Condensation Cyclization | H₂SO₄ or PPA | Heat | Quinolone |

| Base-Mediated Cyclization | NaOEt or KHMDS | Heat/Inert Atmosphere | Quinolone |

| Dehydrogenative C-H Activation | [Cp*RhCl₂]₂ + Oxidant | Heat, Solvent | Quinolone |

This table outlines potential conditions for the intramolecular cyclization of this compound.

Reaction Mechanisms and Kinetics

The mechanisms of the key transformations of this compound are distinct. The intramolecular condensation to form a quinolone typically follows a classical nucleophilic addition-elimination pathway. Under acidic conditions, the ketone carbonyl is protonated, enhancing its electrophilicity for attack by the nucleophilic amide nitrogen. Under basic conditions, the amide nitrogen may be deprotonated to form a more potent nucleophile. The resulting hemiaminal intermediate then undergoes dehydration to form the final heterocyclic product.

In contrast, the mechanism for rhodium(III)-catalyzed dehydrogenative cyclization is more complex. It is initiated by a concerted metalation-deprotonation event involving the N-H and an ortho C-H bond, forming a stable five-membered metallacycle. nih.gov Subsequent steps involve reaction at the ketone, reductive elimination, and catalyst re-oxidation. Kinetic studies on similar benzamide C-H activation reactions have often shown that the C-H bond cleavage step is the turnover-limiting step of the catalytic cycle. nih.gov The precise kinetics would depend on the specific catalyst, oxidant, and reaction conditions employed.

Catalytic Cycles in Transition Metal-Mediated Reactions

The reactivity of benzamides can be harnessed through transition metal catalysis, particularly using rhodium complexes, to achieve intramolecular cyclizations via C-H activation. While direct studies on this compound are not extensively detailed in the literature, a plausible catalytic cycle for its transformation into a dihydroisoquinolinone derivative can be proposed based on well-established mechanisms for related benzamides. nih.govnih.gov

The process is initiated by the coordination of the benzamide to a Rh(III) catalyst. A key step involves a concerted metalation-deprotonation event, where the amide N-H bond and an ortho C-H bond on the benzene ring are activated to form a five-membered rhodacycle intermediate. nih.gov This C-H activation is a crucial step that sets up the subsequent intramolecular reaction. Once the rhodacycle is formed, the pendant ketone side chain can participate in the cyclization. Tautomerization of the ketone to its enol form allows for nucleophilic attack onto the Rh-C bond. This is followed by reductive elimination, which forges the new carbon-carbon bond to form the heterocyclic ring, regenerating the active Rh(III) catalyst to complete the cycle. This type of C-H activation/cyclization is a powerful tool for building complex molecular architectures from simple precursors. researchgate.netcjcatal.com

A representative catalytic cycle for the proposed intramolecular cyclization of this compound is outlined below:

N-H/C-H Activation: The Rh(III) catalyst coordinates to the benzamide, leading to the formation of a rhodacycle intermediate through activation of the ortho C-H bond.

Enolization & Migratory Insertion: The ketone moiety undergoes tautomerization to its enol form, which then adds to the Rh-C bond of the metallacycle in a migratory insertion step.

Reductive Elimination: The C-C bond forming the new six-membered ring is created via reductive elimination, yielding the dihydroisoquinolinone product.

Catalyst Regeneration: The active Rh(III) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Below is a table summarizing typical conditions employed in Rh(III)-catalyzed C-H activation and annulation reactions involving benzamides, which could be adapted for the cyclization of this compound.

| Catalyst | Oxidant/Additive | Solvent | Temperature (°C) |

| [CpRhCl₂]₂ | AgSbF₆ | DCE | 60 |

| [Rh(OAc)₂]₂ | Cu(OAc)₂ | Toluene (B28343) | 100-120 |

| CpRh(MeCN)₃₂ | - | t-AmylOH | 80-100 |

This table presents generalized conditions from related literature and serves as a theoretical framework for the target compound.

Free Radical Processes

Free radical reactions offer an alternative pathway for the cyclization of this compound, leveraging its β-keto amide structure. Manganese(III) acetate, Mn(OAc)₃, is a widely used reagent for initiating such transformations through oxidative free-radical cyclization. This method is particularly effective for compounds with enolizable carbonyls.

The mechanism begins with the single-electron oxidation of the enol or enolate form of the β-keto amide by Mn(OAc)₃. This generates a manganese(III) enolate, which then loses Mn(II) to form a resonance-stabilized α-oxoalkyl radical. This radical is positioned alpha to both the amide and ketone carbonyl groups. The generated radical can then undergo an intramolecular addition to the aromatic ring. This cyclization step is typically regioselective, favoring the formation of a six-membered ring. The resulting cyclohexadienyl radical intermediate is subsequently oxidized, often by another equivalent of Mn(OAc)₃ or a co-oxidant like copper(II) acetate, to a carbocation. The final step involves the loss of a proton to rearomatize the ring system, yielding the cyclized product, a dihydrophenanthridinone derivative.

The key steps in the Mn(III)-mediated radical cyclization are:

Radical Generation: Mn(OAc)₃ oxidizes the enolizable β-keto amide to form an α-keto radical.

Intramolecular Cyclization: The radical attacks the appended benzene ring to form a new carbon-carbon bond and a six-membered ring.

Oxidation: The resulting radical intermediate is oxidized to a carbocation.

Rearomatization: Deprotonation restores the aromaticity of the system, yielding the final product.

The conditions for these reactions can be tailored to influence the outcome. The choice of solvent and the use of co-oxidants are critical factors.

| Oxidant | Co-oxidant | Solvent | Temperature (°C) |

| Mn(OAc)₃ | - | Acetic Acid | 25-80 |

| Mn(OAc)₃ | Cu(OAc)₂ | Methanol | 65 |

| Mn(OAc)₃ | - | Trifluoroethanol | 25-65 |

This table is a composite of typical conditions for Mn(III)-mediated oxidative cyclizations of β-dicarbonyl compounds, applicable to this compound.

Computational and Theoretical Investigations of 4 3 Oxobutyl Benzamide

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule, which is fundamental to understanding its chemical properties and reactivity. Molecular Orbital (MO) theory is a cornerstone of this analysis, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting a molecule's reactivity.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For benzamide (B126), the parent compound, a HOMO-LUMO gap of 5.611 eV has been calculated, indicating high chemical hardness and kinetic stability. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-(3-Oxobutyl)benzamide

| Parameter | Expected Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -8.0 | Electron-donating ability |

| LUMO Energy | -1.0 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 | Chemical reactivity and stability |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is fundamental to understanding intermolecular interactions and the molecule's reactivity towards other chemical species.

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other molecules, such as enzymes or receptors in a biological system. Red regions on an ESP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

For a molecule like this compound, the oxygen and nitrogen atoms of the amide and keto groups would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amide group and the aromatic ring would likely exhibit positive electrostatic potential.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, or conformers, can have different energies and, therefore, different stabilities and populations at a given temperature. Theoretical conformational analysis has been applied to various benzamide derivatives to determine their preferred shapes. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a detailed view of how chemical reactions occur by mapping out the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of reaction energy profiles, providing insights into reaction kinetics and mechanisms.

Transition State Analysis

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for understanding the reaction's activation energy and rate. Computational methods can be used to locate transition state structures and characterize them by their unique vibrational frequencies.

Energy Profile Calculations

An energy profile, or reaction coordinate diagram, plots the change in potential energy as a reaction progresses from reactants to products. These profiles show the relative energies of the reactants, transition states, intermediates, and products. The height of the energy barrier from the reactants to the transition state determines the reaction rate. By calculating the energy profile for potential reactions involving this compound, one could predict the feasibility and pathways of its chemical transformations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Based on a comprehensive search of available scientific literature, there is currently no specific computational and theoretical research focused solely on the chemical compound “this compound” that aligns with the requested article structure.

The conducted searches for theoretical studies, structure-reactivity relationships, and ligand-target interaction modeling did not yield any papers or datasets specifically detailing these aspects for this compound. While there is a body of research on the computational analysis of other benzamide derivatives, particularly in the context of their activity as histone deacetylase (HDAC) inhibitors, this information is not directly applicable to the subject compound as per the strict instructions to focus solely on this compound.

Therefore, it is not possible to generate the requested article with the specified sections on "Structure-Reactivity Relationships from a Theoretical Perspective" and "Ligand-Target Interaction Modeling (Molecular Docking, excluding specific biological outcomes)" for this compound due to the absence of published research in these specific areas.

Advanced Analytical Characterization in Research of 4 3 Oxobutyl Benzamide

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

Spectroscopic techniques provide unparalleled insight into molecular structure by probing the interaction of molecules with electromagnetic radiation. For 4-(3-Oxobutyl)benzamide, a combination of methods is necessary to assign its complete structure and confirm its identity.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The para-substituted aromatic ring would give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.2-8.0 ppm). The two protons on the amide group (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The protons of the oxobutyl chain would be resolved into three distinct signals: a singlet for the terminal methyl group adjacent to the ketone (around δ 2.1 ppm), and two triplets for the adjacent methylene (B1212753) (-CH₂-) groups, with the one closer to the aromatic ring appearing further downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The two carbonyl carbons would be the most downfield, with the ketone carbonyl appearing around δ 208 ppm and the amide carbonyl at a slightly more shielded position, around δ 168 ppm. oregonstate.eduopenstax.org The four unique carbons of the para-substituted benzene (B151609) ring would resonate in the δ 125-150 ppm range. openstax.orgyoutube.com The three aliphatic carbons of the butyl chain would appear in the upfield region of the spectrum (δ 25-45 ppm).

Predicted NMR Data for this compound

This interactive table summarizes the predicted chemical shifts for the distinct proton and carbon environments in the molecule. Click on the headers to sort the data.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Amide Carbonyl (C=O)NH₂ | - | ~168 |

| Ketone Carbonyl (C=O)CH₃ | - | ~208 |

| Aromatic C (quaternary, C-CONH₂) | - | ~134 |

| Aromatic C (quaternary, C-CH₂) | - | ~145 |

| Aromatic CH (ortho to CONH₂) | ~7.8 (d) | ~128 |

| Aromatic CH (ortho to CH₂) | ~7.3 (d) | ~129 |

| Ar-CH₂- | ~2.9 (t) | ~35 |

| -CH₂-CH₂-CO- | ~2.8 (t) | ~45 |

| -CO-CH₃ | ~2.1 (s) | ~30 |

| -CONH₂ | ~7.5-8.0 (br s) | - |

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from its polar functional groups. Two distinct carbonyl (C=O) stretching bands are expected: one for the ketone at approximately 1715 cm⁻¹ and another for the primary amide (Amide I band) around 1660 cm⁻¹. pressbooks.puborgchemboulder.com The presence of the primary amide group would also be confirmed by N-H stretching vibrations, typically appearing as two sharp bands in the 3350-3180 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range, while aliphatic and aromatic C-H stretching would appear just below and above 3000 cm⁻¹, respectively. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl groups that are strong in the IR spectrum will be present but weaker in the Raman spectrum, the non-polar and symmetric vibrations will be more intense. This includes the aromatic ring C=C stretching and ring-breathing modes, which would give strong signals and confirm the presence of the benzene ring.

Predicted Vibrational Frequencies for this compound

This table outlines the expected absorption bands for the key functional groups in the molecule. Note the distinct frequencies for the two types of carbonyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

| Amide | N-H Stretch | 3350 - 3180 (two bands) | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic | C-H Stretch | 3000 - 2850 | Medium |

| Ketone | C=O Stretch | ~1715 | Strong |

| Amide | C=O Stretch (Amide I) | ~1660 | Strong |

| Amide | N-H Bend (Amide II) | ~1640 | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Strong |

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₁₁H₁₃NO₂), the molecular weight is 191.23 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺•) at m/z = 191.

The fragmentation of the molecule is dictated by its functional groups. Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond adjacent to the ketone carbonyl is highly favorable. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion at m/z = 176, or the loss of the substituted benzyl (B1604629) radical to form an acetyl cation at m/z = 43.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which would result in the elimination of a neutral propene molecule and the formation of a radical cation at m/z = 135.

Benzylic Cleavage: The bond between the first and second carbons of the butyl chain is a benzylic position, and its cleavage would lead to a resonance-stabilized ion at m/z = 134.

Amide Fragmentation: The benzamide (B126) portion can fragment by losing an amino radical (•NH₂, 16 Da) from the molecular ion to give a fragment at m/z = 175, or more commonly, from a fragment containing the benzamide moiety to yield the benzoyl cation at m/z = 105. researchgate.net

Predicted Mass Spectrometry Fragments for this compound

This table lists the mass-to-charge ratios (m/z) for the molecular ion and key fragments expected from common fragmentation pathways.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 191 | [C₁₁H₁₃NO₂]⁺• | Molecular Ion |

| 176 | [M - CH₃]⁺ | Alpha-cleavage at ketone |

| 135 | [C₈H₉NO]⁺• | McLafferty Rearrangement |

| 134 | [C₈H₈NO]⁺ | Benzylic Cleavage |

| 120 | [C₇H₆NO]⁺ | Cleavage of C-C bond in side chain |

| 105 | [C₇H₅O]⁺ | Formation of Benzoyl Cation |

| 77 | [C₆H₅]⁺ | Loss of CO from Benzoyl Cation |

| 43 | [C₂H₃O]⁺ | Alpha-cleavage at ketone |

UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems and carbonyl groups. This compound contains two key chromophores: the benzamide system and the aliphatic ketone.

The benzamide moiety, where the aromatic ring is conjugated with the amide carbonyl group, is expected to give rise to an intense π → π* transition at a wavelength (λₘₐₓ) around 230-250 nm. bspublications.net A weaker, symmetry-forbidden π → π* transition (the "B-band") characteristic of the benzene ring may be observed at a longer wavelength, around 270-280 nm. hnue.edu.vn

Both the amide and ketone carbonyl groups can undergo weak n → π* transitions, which involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. masterorganicchemistry.com These transitions are expected to appear as low-intensity absorption bands at longer wavelengths, typically above 300 nm for the ketone. nptel.ac.in The technique is also a powerful tool for quantitative analysis and purity assessment by utilizing the Beer-Lambert law, where absorbance is directly proportional to the concentration of the compound.

Predicted Electronic Transitions for this compound

This table details the types of electronic transitions expected for the molecule's chromophores and their approximate absorption maxima (λₘₐₓ).

| Chromophore | Transition Type | Predicted λₘₐₓ (nm) | Expected Intensity (ε) |

| Benzamide | π → π | ~240 | High |

| Benzamide | π → π (B-band) | ~275 | Low-Medium |

| Ketone C=O | n → π | ~310 | Low |

| Amide C=O | n → π | ~220 | Low |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial information about molecular connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation. The analysis requires growing a high-quality single crystal of the compound, which can often be the most challenging step. rochester.edunih.gov

The first step in analyzing the X-ray diffraction pattern from a single crystal is to determine the unit cell parameters and the crystal's symmetry. This analysis reveals the crystal system to which the compound belongs (e.g., triclinic, monoclinic, orthorhombic, etc.) and its specific space group. creativebiomart.net

The crystal system describes the symmetry of the crystal lattice, categorized into one of seven systems based on the relationships between the unit cell axes and angles. The space group provides a more detailed description of the symmetry elements within the unit cell, including translational symmetry elements like screw axes and glide planes. There are 230 possible space groups.

Without experimental data from a successful crystallographic study of this compound, its specific crystal system and space group remain undetermined. However, such an analysis would provide the definitive solid-state structure, revealing intermolecular interactions such as hydrogen bonding involving the amide group, which would heavily influence the crystal packing arrangement.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular forces. For this compound, these interactions are crucial in determining its physical properties, such as melting point, solubility, and crystal packing. The molecule possesses functional groups capable of significant non-covalent interactions: the amide group (-CONH₂) acts as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ketone group (C=O) in the oxobutyl chain provides an additional hydrogen bond acceptor site.

Hydrogen Bonding: In the crystalline state, benzamide and its derivatives are known to form robust hydrogen-bonding networks. nih.gov For this compound, the primary amide group is expected to form strong N-H···O hydrogen bonds. These interactions can link molecules into dimers, chains, or more complex three-dimensional architectures. researchgate.net For instance, the classic R²₂(8) graph set motif, where two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds between their amide groups, is a common feature in primary amides. researchgate.net Additionally, the ketone oxygen can participate as an acceptor in weaker C-H···O interactions, further stabilizing the crystal structure. researchgate.net

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govsamsun.edu.tr This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The analysis generates a three-dimensional surface colored according to normalized contact distance (dnorm), where red spots highlight interactions shorter than the van der Waals radii, indicating strong hydrogen bonds. nih.gov

| Interaction Type | Typical Percentage Contribution (%) |

|---|---|

| H···O / O···H | 30 - 45 |

| H···H | 25 - 40 |

| C···H / H···C | 10 - 20 |

| C···C | 2 - 8 |

| N···H / H···N | 1 - 5 |

Note: This table is based on typical values found for various benzamide structures in the literature and serves as an illustrative example for this compound.

Chromatographic Techniques for Separation and Purity in Research

Chromatography is an indispensable tool for the separation, purification, and analytical assessment of organic compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques in the research of this compound.

HPLC is the most common chromatographic technique for the analysis and purification of benzamide derivatives due to its versatility and high resolution. sielc.comsielc.com

Analytical HPLC: For analytical purposes, reverse-phase HPLC (RP-HPLC) is typically employed to determine the purity of this compound and to monitor the progress of its synthesis. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase for a compound like this compound would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

Preparative HPLC: When high-purity material is required for further studies, preparative HPLC is the method of choice. The principle is the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate and collect the target compound. warwick.ac.uklcms.cz The goal shifts from quantification to purification. warwick.ac.uk By scaling up an optimized analytical method, it is possible to purify gram quantities of this compound, effectively removing synthetic byproducts and impurities. lcms.czmicrocombichem.com The collected fractions containing the pure compound are then combined, and the solvent is removed to yield the purified solid.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. The suitability of GC for this compound depends on its volatility and thermal stability under the analysis conditions. Amides can sometimes pose challenges for GC analysis due to their polarity and potential for thermal degradation in the injector port or on the column. oup.com

However, with the appropriate setup, GC can be a viable method. A GC system coupled with a mass spectrometer (GC-MS) would be particularly useful, providing not only retention time data for purity assessment but also mass spectral data for structural confirmation. nih.govjcsp.org.pk The analysis would typically involve a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-polysiloxane). The injector and detector temperatures must be carefully optimized to ensure efficient volatilization without causing decomposition. thaiscience.info In some cases, derivatization of the amide group might be employed to increase volatility and improve peak shape, although direct analysis is often possible with modern columns. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or halogens) in a compound. This data is used to determine the empirical formula of a substance. For a newly synthesized compound like this compound, elemental analysis serves as a crucial checkpoint to confirm that the product has the expected atomic composition, complementing spectroscopic data like NMR and MS. asianpubs.orgresearchgate.net

The molecular formula for this compound is C₁₁H₁₃NO₂. The theoretical elemental composition is calculated based on the atomic weights of its constituent elements. The experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. asianpubs.org

| Element | Molecular Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 132.12 | 69.09 |

| Hydrogen (H) | 13.10 | 6.85 |

| Nitrogen (N) | 14.01 | 7.32 |

| Oxygen (O) | 32.00 | 16.73 |

| Total | 191.23 | 100.00 |

Exploration of Biological Activities and Mechanistic Insights of 4 3 Oxobutyl Benzamide Non Clinical Focus

Investigations into Enzyme Modulation

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. Benzamide (B126) derivatives, as a class, have been shown to modulate the activity of several key enzymes. The following sections detail the investigations into the potential enzyme-modulating effects of compounds related to 4-(3-Oxobutyl)benzamide.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation. The inhibition of HDACs is a key mechanism for several therapeutic agents. Benzamide derivatives are a well-established class of HDAC inhibitors. nih.gov These compounds typically interact with the zinc ion located at the active site of HDAC enzymes, leading to a conformational change and subsequent inhibition of enzyme activity. nih.gov

While specific studies on the HDAC inhibitory activity of this compound are not extensively documented in publicly available research, the general mechanism of benzamide-based HDAC inhibitors provides a framework for its potential action. The efficacy of these inhibitors is often influenced by the specific substitutions on the benzamide core, which affect binding affinity and selectivity for different HDAC isoforms. nih.gov Research on novel benzamide derivatives has shown that modifications to the linker and cap groups can significantly impact their potency. nih.gov Some fluorescent benzamide derivatives have been synthesized and evaluated for their HDAC binding affinity, with IC50 values ranging from micromolar to sub-micromolar concentrations, depending on the nature of the aromatic substituent. researchgate.net

Table 1: HDAC Inhibition by Select Benzamide Derivatives

| Compound Class | Target | IC50 | Reference |

|---|---|---|---|

| Fluorescent Benzamide Derivatives | HDAC | 46 to 101 μM | researchgate.net |

Lysosomal Phospholipase A2 Inhibition

Lysosomal phospholipase A2 (LPLA2) is an enzyme involved in the breakdown of phospholipids (B1166683) within the lysosome. Inhibition of this enzyme has been linked to drug-induced phospholipidosis. nih.gov Studies have shown that a range of cationic amphiphilic drugs can inhibit LPLA2 activity. nih.gov

Specific research focusing solely on this compound's effect on LPLA2 is limited. However, studies on related benzamidine (B55565) compounds, such as 4-alkoxybenzamidines, have demonstrated potent, competitive inhibition of phospholipase A2 (PLA2). nih.gov For instance, 4-dodecyl and 4-tetradecyloxybenzamidines inhibit bovine pancreatic and rabbit platelet lysate PLA2s with IC50 values in the low micromolar range. nih.gov This suggests that the benzamide scaffold can be a basis for the development of PLA2 inhibitors.

Table 2: PLA2 Inhibition by Select Benzamidine Derivatives

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 4-dodecyloxylbenzamidine | Bovine Pancreatic PLA2 | 3 µM |

| 4-tetradecyloxylbenzamidine | Bovine Pancreatic PLA2 | 3 µM |

| 4-dodecyloxylbenzamidine | Rabbit Platelet Lysate PLA2 | 5-5.8 µM |

Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that are critical for cell signaling, growth, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many diseases. Consequently, tyrosine kinase inhibitors are a major class of therapeutic agents. Several studies have explored benzamide derivatives as potential tyrosine kinase inhibitors.

Other Enzyme Inhibition/Activation Pathways

Beyond the well-studied enzyme classes, the benzamide scaffold has been explored for its interaction with other enzymes. For instance, S-(3-Oxobutyl)coenzyme A, a related oxobutyl-containing compound, has been studied for its interactions with acetoacetyl coenzyme A utilizing enzymes. nih.gov Additionally, novel benzamide derivatives have been designed and synthesized as inhibitors of glycogen (B147801) phosphorylase, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net These findings suggest that the this compound structure could potentially interact with a variety of enzymes involved in cellular metabolism and signaling.

Mechanisms of Cellular Interaction (Excluding Direct Cytotoxicity/Clinical Outcomes)

The biological activity of a compound is not only defined by its direct enzyme interactions but also by its broader effects on cellular processes and pathways.

Interference with Cellular Pathways

The modulation of enzyme activity by compounds such as this compound can lead to interference with various cellular pathways. For instance, the inhibition of HDACs by benzamide derivatives can alter gene expression, leading to cell cycle arrest and apoptosis. nih.gov Similarly, the inhibition of tyrosine kinases can disrupt signaling cascades that are essential for cell proliferation and survival. ed.ac.uk

While direct evidence of this compound interfering with specific cellular pathways is not detailed in the available literature, the known functions of its potential enzyme targets provide a basis for hypothesizing its cellular effects. The intricate network of cellular signaling means that the modulation of a single enzyme can have far-reaching consequences on cellular function.

DNA Damage and Repair Mechanisms

The benzamide scaffold, the core of this compound, is strongly associated with the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. medchemexpress.comselleckchem.com PARP enzymes, particularly PARP-1, act as sensors for DNA damage, specifically single-strand breaks (SSBs). researchgate.net Upon detecting a break, PARP-1 binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, a process known as PARylation. This PARylation cascade recruits other DNA repair proteins to the site of damage to facilitate the repair process, primarily through the base excision repair (BER) pathway. nih.govnih.govnih.gov

Benzamide-based compounds function as competitive inhibitors, occupying the NAD+ binding site of PARP enzymes. nih.gov This action blocks the synthesis of PAR chains, thereby preventing the recruitment of the necessary repair machinery to the DNA lesion. nih.gov As a result, the SSBs are not repaired. When the cell enters the replication phase, the replication fork encounters the unrepaired SSB, leading to its collapse and the formation of a more lethal DNA double-strand break (DSB). researchgate.netnih.gov In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (such as those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death. researchgate.net This mechanism of action is a cornerstone of the antitumor potential of PARP inhibitors.

Protein Binding and Receptor Modulation Studies

While PARP is a principal target, the versatile benzamide structure allows for interaction with other proteins. Systematic studies on benzamide derivatives have demonstrated their ability to bind to the colchicine (B1669291) binding site on tubulin. nih.gov This interaction disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.gov Other research has explored benzamide derivatives as antagonists for nuclear receptors, such as the farnesoid X receptor (FXR), indicating the scaffold's potential for broader receptor modulation activities. nih.gov

Mechanistic Insights into Radiosensitization (Non-Clinical)

The role of benzamides as inhibitors of DNA repair provides a clear mechanism for their radiosensitizing properties. Ionizing radiation, a mainstay of cancer therapy, induces various forms of DNA damage, including SSBs and DSBs. researchgate.net The ability of a cell to survive radiation exposure is heavily dependent on its capacity to repair this damage.

By inhibiting PARP, compounds like this compound can significantly enhance the efficacy of radiotherapy. The mechanism is twofold:

Inhibition of SSB Repair : Radiation-induced SSBs, which are normally repaired efficiently via the PARP-dependent BER pathway, persist in the presence of a PARP inhibitor.

Conversion to DSBs : These unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication. adooq.com

This accumulation of irreparable DNA damage overwhelms the cell's repair capacity, leading to mitotic catastrophe and apoptosis, thereby sensitizing the tumor cells to radiation. adooq.comnih.gov Non-clinical studies using benzamide analogs have confirmed that these agents can sensitize cancer cells to radiation, suggesting a synergistic relationship that could allow for lower, less toxic doses of radiation to achieve the desired therapeutic effect. nih.gov

Antimicrobial and Antitumor Activity Mechanisms (Non-Clinical/Discovery)

The benzamide class of molecules has been a fertile ground for the discovery of agents with both antimicrobial and antitumor properties, driven by diverse mechanisms of action.

Effects on Microbial Growth Pathways

In the realm of antimicrobial research, certain benzamide derivatives have been identified as potent inhibitors of the bacterial protein FtsZ. nih.gov FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the entire division machinery. nih.gov Benzamide-based inhibitors bind to a specific cleft in the FtsZ protein, disrupting its polymerization and the formation of the Z-ring. nih.gov This action effectively blocks cytokinesis, leading to filamentation of the bacteria and eventual cell death. This targeted mechanism makes FtsZ an attractive target for developing new antibiotics, particularly against multidrug-resistant strains like MRSA. nih.gov Additionally, other studies have identified disubstituted benzamides with significant activity against Plasmodium falciparum, the parasite responsible for malaria, indicating a broader spectrum of antimicrobial potential for this chemical class. nih.gov

Induction of Apoptosis in Cancer Cell Lines (Mechanistic)

The antitumor activity of benzamide derivatives is frequently linked to their ability to induce programmed cell death, or apoptosis. nih.govsigmaaldrich.com Mechanistic studies have elucidated several pathways through which these compounds can trigger this process.

A primary mechanism, observed with N-substituted benzamides, involves the intrinsic or mitochondrial pathway of apoptosis. nih.gov These compounds can induce the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase that triggers a cascade of executioner caspases, culminating in cell death. nih.gov This apoptotic pathway can be suppressed by the overexpression of anti-apoptotic proteins like Bcl-2. nih.gov

Furthermore, many benzamides induce a cell cycle arrest, typically at the G2/M transition, prior to the onset of apoptosis. nih.gov This arrest can be a consequence of DNA damage (via PARP inhibition) or direct interference with mitotic machinery, such as the inhibition of tubulin polymerization. nih.govnih.gov

Table 1: Mechanistic Effects of Benzamide Derivatives on Cancer Cell Lines

| Benzamide Derivative Class | Cancer Cell Line(s) | Observed Mechanistic Effect | Reference |

|---|---|---|---|

| N-Substituted Benzamides (e.g., Declopramide) | Mouse 70Z/3 pre-B, Human HL60 | Induces G2/M cell cycle block, cytochrome c release, and caspase-9 activation. | nih.gov |

| Novel Benzamide (MI-192) | U937, HL60, Kasumi-1 (Leukemic lines) | Acts as an HDAC2 and HDAC3 inhibitor, inducing differentiation and apoptosis. | nih.gov |

| Optimized Benzamide (Compound 48) | Various cancer cell lines | Inhibits tubulin polymerization, leading to mitotic blockade and apoptosis. | nih.gov |

| Meriolin Derivatives | Jurkat leukemia, Ramos lymphoma | Strongly induces apoptosis via the intrinsic mitochondrial death pathway. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the benzamide scaffold, SAR studies have provided valuable insights into the structural features required for various biological activities. nih.gov

For antitumor activity via PARP inhibition, the benzamide moiety itself is a key pharmacophore, mimicking the nicotinamide (B372718) portion of the NAD+ cofactor. Modifications to other parts of the molecule are used to enhance binding affinity and selectivity. researchgate.net

In the context of tubulin inhibition, SAR studies identified a derivative, compound 48, which optimally occupied all three zones of the colchicine binding site, leading to potent antiproliferative activity. nih.gov

SAR studies on benzamide derivatives as farnesoid X receptor (FXR) antagonists revealed that a 3-(tert-butyl)-4-hydroxyphenyl unit was critical for activity. Furthermore, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group significantly improved antagonistic potency, demonstrating the impact of specific substitution patterns on receptor interaction. nih.gov

For antimalarial activity, SAR exploration of disubstituted benzamides and 4-aminoquinolines has helped to define the necessary structural components to achieve potent activity against Plasmodium strains. nih.govmanchester.ac.uk These studies generally show that the nature and position of substituents on the aromatic rings of the benzamide core are critical determinants of biological function and potency. nih.govmalariaworld.org

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzamide Derivatives

| Target/Activity | Key Structural Features & SAR Insights | Reference |

|---|---|---|

| PARP Inhibition | The core benzamide structure is a key pharmacophore. Modifications are made to other regions to improve potency and trapping efficiency. | researchgate.netnih.gov |

| Tubulin Inhibition | Systematic modifications led to a compound that occupies all three zones of the colchicine binding site, enhancing potency. | nih.gov |

| FXR Antagonism | A 3-(tert-butyl)-4-hydroxyphenyl unit is essential. A 2,6-dichloro-4-amidophenyl moiety improves potency over a 2,4-dichlorophenyl group. | nih.gov |

| Antimalarial Activity | Activity against Plasmodium falciparum is highly dependent on the substitution pattern on the benzamide's phenyl rings. | nih.govnih.gov |

| Antitumor (General) | For benzimidazole (B57391) derivatives, electron-donating groups on one ring and a pyridine-type structure on another are favorable. | malariaworld.org |

Synthetic Utility and Emerging Applications of 4 3 Oxobutyl Benzamide Non Clinical

Role as a Versatile Synthetic Intermediate